Benzyl mercaptan

Catalog No.
S565617
CAS No.
100-53-8
M.F
C7H8S
M. Wt
124.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl mercaptan

CAS Number

100-53-8

Product Name

Benzyl mercaptan

IUPAC Name

phenylmethanethiol

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS

solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether
insoluble in water; soluble in oils
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

α-Toluenethiol (7CI,8CI); (Mercaptomethyl)benzene; Benzylthiol; GMP 800; NSC 41897; Phenylmethanethiol; Phenylmethyl Mercaptan; Thiobenzyl Alcohol; α-Mercaptotoluene; α-Toluolthiol; α-Tolyl Mercaptan

Canonical SMILES

C1=CC=C(C=C1)CS

The exact mass of the compound Benzyl mercaptan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and etherin water, 1.03x10+3 mg/l at 25 °c (est)insoluble in water; soluble in oils1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229567. It belongs to the ontological category of thiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl mercaptan (CAS 100-53-8) is a highly versatile aryl-alkyl thiol characterized by a methylene bridge separating its aromatic ring from the sulfhydryl group. This structural feature yields a boiling point of approximately 194-195 °C and a pKa of 9.43, differentiating its reactivity from both purely aliphatic thiols and directly conjugated aromatic thiols like thiophenol [1]. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for cleavable S-benzyl protecting groups in complex organic synthesis, a structural building block for densely packed self-assembled monolayers (SAMs) on noble metals, and a nucleophilic reducing agent in Native Chemical Ligation (NCL) workflows [2]. Its dual aromatic-aliphatic nature makes it a highly specific material choice where purely rigid or purely flexible thiols fail to meet process requirements.

Substituting benzyl mercaptan with its closest aromatic analog, thiophenol, fundamentally alters both synthetic processability and material performance. In surface science, the lack of a methylene spacer in thiophenol creates a rigid molecular profile that prevents dense packing on gold substrates, resulting in highly defective, loosely packed monolayers [1]. In organic synthesis, replacing benzyl mercaptan with thiophenol to protect functional groups generates S-phenyl linkages instead of S-benzyl linkages. Because the S-phenyl C-S bond is highly stable, it resists standard reductive cleavage (e.g., dissolving metal reduction), permanently trapping the synthetic intermediate and ruining multi-step yields [2]. Consequently, buyers cannot treat these thiols as interchangeable despite their structural similarities.

Monolayer Integrity and Packing Density on Gold Substrates

When functionalizing Au(111) surfaces, the methylene bridge in benzyl mercaptan provides critical conformational flexibility compared to rigid benzenethiol (thiophenol). Benzyl mercaptan forms a densely packed (√3 × √3)R30° adlayer with a molecular area of 21.6 Ų. In contrast, benzenethiol forms loosely packed, highly tilted monolayers with a molecular area of 39.7 Ų[1].

Evidence DimensionMolecular area in SAM on Au(111)
Target Compound Data21.6 Ų (Benzyl mercaptan)
Comparator Or Baseline39.7 Ų (Benzenethiol/Thiophenol)
Quantified Difference45.6% reduction in molecular area (significantly higher packing density)
ConditionsSelf-assembled monolayer formation on Au(111) substrates

For procurement in sensor manufacturing or microelectronics, benzyl mercaptan ensures high-density, defect-free monolayer coverage that rigid aromatic thiols cannot achieve.

Reversibility of Thioether Linkages in Multi-Step Synthesis

In complex peptide and organic synthesis, benzyl mercaptan is utilized to form S-benzyl protecting groups. These benzylic C-S bonds are selectively cleavable using dissolving metal reduction (e.g., Na/liquid NH3), releasing the free thiol or amine in high yields. Conversely, substituting with thiophenol generates S-phenyl linkages, which exhibit extremely high C-S bond stability and resist reductive cleavage under identical Birch reduction conditions [1].

Evidence DimensionReductive cleavage susceptibility (Na/NH3)
Target Compound DataReadily cleaved (yields free functional group)
Comparator Or BaselineThiophenol (forms permanent, non-cleavable S-phenyl bonds)
Quantified DifferenceBinary (Reversibly cleavable vs. Non-cleavable)
ConditionsDissolving metal reduction (Na/liquid NH3)

Buyers sourcing reagents for reversible protection strategies must select benzyl mercaptan, as thiophenol will irreversibly trap the synthetic intermediate.

Thiolate Nucleophilicity and Catalyst Tuning in Native Chemical Ligation

Benzyl mercaptan exhibits a pKa of approximately 9.43, making it significantly less acidic than thiophenol (pKa 6.62). While thiophenol alone drives rapid thioester exchange at neutral pH, it lacks the strong reducing environment provided by alkyl thiols. Consequently, peptide synthesis workflows standardly procure benzyl mercaptan to formulate a 1% benzyl mercaptan / 3% thiophenol catalyst cocktail, balancing rapid exchange kinetics with a highly nucleophilic reducing environment that prevents nonproductive disulfide formation [1].

Evidence DimensionAcidity (pKa) and reducing capacity
Target Compound DatapKa ~9.43 (provides strong nucleophilic thiolate at higher pH)
Comparator Or BaselineThiophenol (pKa 6.62, rapid exchange but weaker reducing agent)
Quantified Difference2.81 pKa unit difference
ConditionsAqueous buffer systems for Native Chemical Ligation (NCL)

Procurement of both thiols is necessary for optimal NCL workflows, as benzyl mercaptan specifically provides the strong reducing capacity required to maintain active peptide-thioesters.

High-Density Gold Surface Functionalization and Biosensors

Benzyl mercaptan is the optimal choice for creating dense, well-ordered self-assembled monolayers (SAMs) on Au(111) surfaces. Its methylene spacer provides the necessary flexibility for optimal packing (21.6 Ų molecular area), making it superior to rigid aromatic thiols for manufacturing defect-free sensor coatings[1].

Reversible S-Protection in Peptide and Complex Organic Synthesis

It is standardly procured for introducing S-benzyl protecting groups. Unlike S-phenyl groups, the resulting benzylic thioethers can be reliably and selectively removed via dissolving metal reduction without damaging the primary molecular backbone [2].

Catalyst Cocktails for Native Chemical Ligation (NCL)

Benzyl mercaptan is frequently sourced alongside thiophenol to create balanced catalyst mixtures (e.g., 1% BM / 3% thiophenol). Its higher pKa (9.43) provides the necessary nucleophilic reducing environment during complex protein synthesis, preventing nonproductive side reactions that occur when using thiophenol alone[3].

Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline]
Liquid
colourless or pale-straw-colored mobile liquid with repulsive garlic-like odou

Color/Form

Colorless liquid
Water-white, mobile liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

124.03467143 g/mol

Monoisotopic Mass

124.03467143 g/mol

Boiling Point

194-195 °C
194.00 to 195.00 °C. @ 760.00 mm Hg

Flash Point

158 °F (70 °C)(Closed cup)

Heavy Atom Count

8

Taste

FLAVOR THRESHOLD VALUES OF BENZYL MERCAPTAN IN WATER: 1.0 UG/L. /FROM TABLE/

Vapor Density

4.28 (Air= 1)

Density

1.058 at 20 °C
1.050-1.058

LogP

log Kow = 2.5 (est)

Odor

Repulsive, garlic-like odor
Odor of leek

Odor Threshold

Odor Threshold Low: 0.0026 [mmHg]
Odor Threshold High: 0.04 [mmHg]
Odor threshold from CHEMINFO
Its odor threshold is 2.6 ppb; human nasal irritation starts at 4.5 ppm and eye irritation at 7.5 ppm.
Threshold of odor detection... 0.03 mg/cu m for benzyl mercaptan... .

Decomposition

When heated to decomposition and on contact with acid or acid fumes it emits highly toxic fumes of /sulfur oxides/.

Melting Point

-30 °C

UNII

OS34A21OBZ

GHS Hazard Statements

Aggregated GHS information provided by 1593 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.47 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

16528-58-8
100-53-8

Metabolism Metabolites

The simple thiol flavoring agents considered are alkyl and alicyclic thiols (/including benzyl mercaptan/) and aromatic thiols... . These substances may be metabolized along several pathways. Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. /Thiols/
The methyl aromatic thioethers (Methyl phenyl sulfide and Benzyl methyl sulfide) are predicted to be major metabolites of the corresponding aromatic thiols (Benzenethiol and Benzyl mercaptan) and would be oxidized to sulfoxides and sulfones, which would be excreted.
Benzyl mercaptan... is readily metabolized to benzyl disulfide, and then to benzyl alcohol by the basidiomycete fungi Coriolus versicolor and Tyromyces palustris.
Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. Thiols may react with glutathione and other endogenous thiol substances to form mixed disulfides. Both microsomal and cytoplasmic thioltransferasess have been reported to catalyse the formation of mixed disulfides. The resulting mixed disulfides can undergo reduction back to thiols, oxidative desulfuration, or oxidation to a sulfonic acid via the intermediate thiosulfinate and sulfinic acids. The principal form in the circulation would probably be a mixed disulfide formed with albumin. /Simple thiols/

Wikipedia

Benzyl_mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Benzyl chloride + sodium hydrosulfide (thiolation).
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

Benzenemethanethiol: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
...Benzyl mercaptan, which originates from a weed (land cress), sometimes present in grassland, can also cause off-flavors in milk.
FEMA No. 2147

Storage Conditions

In general, materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected... Incompatible materials should be isolated from each other.

Dates

Last modified: 08-15-2023

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